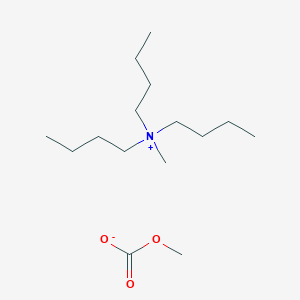

Tributylmethylammonium methyl carbonate

Description

Contextual Significance in Green Chemistry and Sustainable Catalysis

In the pursuit of environmentally responsible chemical synthesis, Tributylmethylammonium (B1194469) methyl carbonate has emerged as a notable compound. Its utility in green chemistry stems from its role as a catalyst and reaction medium that can replace more hazardous and volatile organic solvents. semanticscholar.orgjspae.com Dimethyl carbonate (DMC), a reactant often used with this ionic liquid, is itself considered a green reagent because it is non-toxic and biodegradable. semanticscholar.org Methylation reactions using DMC are particularly significant as they offer an alternative to highly toxic and hazardous chemicals like dimethyl sulfate (B86663) and methyl halides. semanticscholar.org The by-products of these reactions are typically only carbon dioxide and methanol (B129727), which are less environmentally damaging. semanticscholar.org

Role as Advanced Reaction Media and Reagents

Tributylmethylammonium methyl carbonate serves as a versatile tool in organic synthesis, acting as both a reaction medium and a catalytic base. semanticscholar.org Its efficacy has been demonstrated in clean N-methylation reactions. For example, it catalyzes the N-methylation of indole (B1671886) using dimethyl carbonate, achieving 100% conversion and 100% selectivity to the desired N-methylindole product under optimized microwave heating conditions. semanticscholar.org This high efficiency can be transferred to continuous flow systems, which are highly scalable for industrial applications. semanticscholar.org

The catalytic activity of this ionic liquid extends to a variety of substrates. It can efficiently methylate different amines, phenols, thiophenols, and carboxylic acids. semanticscholar.org The ionic liquid can also be generated in situ from tributylamine (B1682462), effectively transforming what would be an inefficient stoichiometric base into a highly efficient catalyst for a broad range of reactions. semanticscholar.org The synthesis of this compound itself from tributylamine and dimethyl carbonate has been studied, with reaction yields increasing with temperature. researchgate.net

Table 2: Synthesis of this compound from Tributylamine Reaction conditions involve a 1:2 ratio of tributylamine to dimethyl carbonate (DMC).

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 140 | 10 | 77 researchgate.net |

| 150 | 10 | ~85 researchgate.net |

The mechanism often involves the in situ generation of highly active alkoxide species. In the presence of an alcohol, the methyl carbonate anion can be replaced by an alkoxide, which then performs the desired chemical transformation, such as transesterification. researchgate.net

Table 3: Catalytic Performance in N-Methylation of Indole

| Method | Temperature (°C) | Time | Conversion/Selectivity (%) |

|---|---|---|---|

| Microwave Batch | Optimized | --- | 100 / 100 semanticscholar.org |

Historical Development and Emerging Research Areas

The field of ionic liquids dates back to 1914, with the discovery of ethylammonium (B1618946) nitrate (B79036) by Paul Walden. nih.gov However, interest in quaternary ammonium-based ionic liquids, particularly for chemical synthesis, is a more recent development. researchgate.net This class of ionic liquids is noted for having improved thermal and chemical stability compared to earlier imidazolium-based counterparts. researchgate.net

The synthesis of methyl carbonate ionic liquids via the reaction of tertiary amines with dimethyl carbonate has been established as a convenient method to prepare intermediates for creating libraries of other ionic liquids. researchgate.net The methyl carbonate anion can be neutralized with an acid, leading to its decomposition into carbon dioxide and methanol, while the conjugate base of the acid becomes the new anion for the ionic liquid. researchgate.net

Emerging research is exploring the application of quaternary ammonium-based ionic liquids containing alkyl carbonate groups in electrochemistry. scispace.comresearchgate.net These compounds exhibit wide electrochemical windows and high ionic conductivity, making them potential candidates for use as electrolytes in lithium batteries. scispace.comresearchgate.net The interaction between the carbonate groups and lithium ions is a key area of investigation for improving electrochemical performance. scispace.com Further research is also focused on the broader application of these catalysts in the valorization of carbon dioxide and the synthesis of various organic carbonates. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbonate;tributyl(methyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWSMHMGQLTZGI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.COC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584832 | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274257-37-3 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl carbonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274257-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributylmethylammonium Methyl Carbonate

Quaternization Reactions of Tertiary Amines with Methylating Agents

The primary method for synthesizing Tributylmethylammonium (B1194469) methyl carbonate involves the quaternization of a tertiary amine, specifically tributylamine (B1682462). This reaction introduces a methyl group to the nitrogen atom of the amine, forming the quaternary ammonium (B1175870) cation, with the methyl carbonate anion originating from the methylating agent.

Synthesis via Dimethyl Carbonate as a Methyl Source

The synthesis of Tributylmethylammonium methyl carbonate from tributylamine and dimethyl carbonate is a direct quaternization reaction. researchgate.net This approach is part of a growing trend in green chemistry to replace hazardous reagents with more benign alternatives. iupac.org The reactivity of DMC is generally lower than traditional alkylating agents, which often necessitates higher reaction temperatures to achieve significant conversion rates. tue.nl

Optimized Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants.

For analogous quaternization reactions using DMC with other tertiary amines, such as tri-n-octylamine, optimal conditions have been extensively studied to achieve near-quantitative conversion. In one such case, a conversion rate of 99.39% was achieved. researchgate.net The optimized parameters from this related synthesis provide a model for achieving high efficiency. researchgate.net

Below is an interactive data table summarizing the optimized reaction conditions based on research findings.

| Parameter | Tributylamine Conversion researchgate.net | Tri-n-octylamine Conversion researchgate.net |

| Reactants | Tributylamine, Dimethyl Carbonate | Tri-n-octylamine, Dimethyl Carbonate |

| Molar Ratio (Amine:DMC) | 1:2 | 1:5.6 |

| Temperature | 160 °C | 110 °C |

| Reaction Time | 4-6 hours | 8 hours |

| Solvent | Not specified | Methanol (B129727) |

| Catalyst | Not specified | 5% (mass fraction) |

| Maximum Yield/Conversion | ~90% | 99.39% |

This table presents data from different studies to illustrate the range of conditions for quaternization reactions with DMC. Conditions are specific to the amines studied.

In-Situ Generation of this compound as a Catalytic Species

This compound is not only a product of synthesis but can also be generated in situ to function as a highly efficient catalyst. researchgate.net This ionic liquid can be formed directly from tributylamine and dimethyl carbonate within the reaction mixture. researchgate.net The in situ generation transforms tributylamine, which is an ineffective stoichiometric base on its own, into a potent catalyst for various methylation reactions. researchgate.net

Comparative Analysis of Synthetic Pathways and Process Efficiency

The synthesis of this compound via dimethyl carbonate stands in favorable contrast to traditional synthetic pathways that employ more hazardous reagents. Historically, the quaternization of amines has been accomplished using alkyl halides (like methyl chloride) or dimethyl sulfate (B86663). inoe.ro While effective, these traditional methylating agents are known for their high toxicity and associated environmental and safety concerns. inoe.roiupac.org

The primary advantage of the dimethyl carbonate pathway is its significantly improved environmental and safety profile. DMC is considered a green reagent due to its low toxicity and biodegradability. inoe.ro This contrasts sharply with the carcinogenic nature of dimethyl sulfate and the high toxicity of methyl halides. inoe.ro

From a process efficiency standpoint, the DMC route can achieve very high conversion rates, often exceeding 90% and even approaching 99% under optimized conditions. researchgate.netresearchgate.net While the reaction kinetics with DMC may be slower compared to more reactive alkyl halides, requiring higher temperatures or longer reaction times, this is often a manageable trade-off for the substantial safety and environmental benefits. tue.nl Furthermore, the byproducts of the DMC reaction are typically more benign than the salts generated in reactions with alkyl halides.

Catalytic Applications of Tributylmethylammonium Methyl Carbonate

N-Methylation Reactions of Organic Substrates with Dimethyl Carbonate

Tributylmethylammonium (B1194469) methyl carbonate has proven to be a highly effective basic catalyst for methylation reactions using dimethyl carbonate (DMC), a non-toxic and environmentally benign methylating agent. researchgate.netnih.gov This ionic liquid facilitates clean and efficient methyl transfer to a variety of organic substrates.

The N-methylation of indole (B1671886) and its derivatives is a fundamental transformation in the synthesis of many biologically active compounds and pharmaceutical intermediates. nih.govbeilstein-journals.org Tributylmethylammonium methyl carbonate has been successfully employed as a catalytic base for the clean N-methylation of indole with dimethyl carbonate. researchgate.netgoogle.com Under optimized microwave heating conditions, this catalytic system can achieve complete conversion and 100% selectivity to N-methylindole. nih.govgoogle.com

The reaction mechanism's temperature dependence is a critical aspect. At temperatures below 150°C, the primary product is N-(methoxycarbonyl)indole, resulting from an attack on the carbonyl carbon of DMC. However, at elevated temperatures, the reaction pathway shifts to favor nucleophilic attack at the methyl carbon of DMC, yielding the desired N-methylated product. google.com This reactivity switch highlights the tunable nature of DMC's reactivity, guided by the reaction conditions. nih.gov

Table 1: N-Methylation of Indole with Dimethyl Carbonate

| Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Method |

|---|---|---|---|---|---|

| This compound (2 mol%) | 230 | 20 min | 100 | 100 | Microwave Heating |

This table presents data on the N-methylation of indole using this compound as a catalyst under different reaction conditions.

The utility of this compound extends beyond indole chemistry, demonstrating significant versatility in the methylation of a broad range of nucleophiles. researchgate.net Research has shown its effectiveness in promoting the methylation of various amines, phenols, thiophenols (thiols), and carboxylic acids using dimethyl carbonate. nih.govgoogle.com This broad substrate scope is particularly valuable for synthesizing a wide array of pharmaceutical intermediates. researchgate.net

The catalyst's ability to efficiently methylate these diverse functional groups underscores its potential as a general-purpose methylation catalyst. For instance, the methylation of carboxylic acids to their corresponding methyl esters is a common reaction, and using DMC with a suitable catalyst provides a greener alternative to hazardous reagents like dimethyl sulfate (B86663) or methyl halides. epa.govnih.gov Similarly, the methylation of phenols and thiols is crucial for producing various ethers and thioethers. The high efficiency and selectivity observed with this ionic liquid catalyst make it a compelling choice for these transformations. researchgate.netgoogle.com

The efficiency of methylation reactions catalyzed by this compound is significantly influenced by parameters such as catalyst loading, temperature, and pressure. google.com Optimal conditions have been identified to maximize yield and selectivity while minimizing reaction times.

Under batch microwave heating, a catalyst loading of just 2 mol% is sufficient to drive the N-methylation of indole to completion (100% conversion and 100% selectivity) at 230°C in 20 minutes. nih.gov For industrial applications requiring high throughput, the process has been adapted to a high-temperature/high-pressure continuous flow system. In this setup, a 2 mol% catalyst loading at 285°C and 150 bar allows for the efficient methylation of various substrates with extremely short residence times of only 3 minutes. researchgate.netgoogle.com This scalability highlights the catalyst's industrial potential. Furthermore, the ionic liquid can be generated in situ from tributylamine (B1682462) and dimethyl carbonate, effectively transforming a stoichiometric base into a highly efficient catalyst. researchgate.netnih.gov

Table 2: Influence of Reaction Parameters on Methylation Efficiency

| Parameter | Condition | Substrate | Outcome |

|---|---|---|---|

| Catalyst Loading | 2 mol% | Indole | 100% conversion and selectivity |

| Temperature (Microwave) | 230°C | Indole | Reaction complete in 20 minutes |

| Temperature (Flow) | 285°C | Various | Efficient methylation |

| Pressure (Flow) | 150 bar | Various | Short residence time (3 min) |

This interactive table summarizes the key reaction parameters and their impact on the efficiency of methylation reactions catalyzed by this compound.

Role in Organic Carbonate Synthesis and Transesterification Reactions

Quaternary ammonium (B1175870) salts, particularly those with methyl carbonate anions, are recognized for their catalytic role in the synthesis of organic carbonates and in transesterification reactions. nih.gov While direct studies on this compound in these specific applications are less common, its behavior can be inferred from closely related compounds like tetrabutylammonium (B224687) and tetramethylammonium (B1211777) methyl carbonates. researchgate.netmdpi.comaston.ac.uk These salts act as effective, metal-free catalysts for the chemoselective transesterification of various esters. aston.ac.uk

The synthesis of mixed organic carbonates can be achieved under mild conditions by reacting alkyl halides with quaternary ammonium alkyl carbonates. researchgate.netmdpi.com The methyl carbonate anion serves as a nucleophile, facilitating the formation of the new carbonate ester. In transesterification reactions, the in-situ generated alkoxide species from the reaction of the methyl carbonate salt with an alcohol is the active catalyst. mdpi.comrsc.org This process is crucial for producing valuable chemicals like dimethyl carbonate (DMC) from other cyclic carbonates or for synthesizing higher organic carbonates from DMC. nih.gov

Catalytic Activity in Preparation of Anionic Monomers

This compound has been identified as a reagent in the preparation of anionic monomers. Specifically, it can be used to synthesize counter-cation anionic monomers through its reaction with acidic monomers like 2-acrylamido-2-methylpropanesulfonic acid and acrylic acid. In this process, the tributylmethylammonium cation pairs with the anionic functional group of the monomer, creating a polymerizable ionic liquid monomer. This application demonstrates the compound's utility in materials science for creating specialized polymers.

Mechanistic Investigations of Tributylmethylammonium Methyl Carbonate Catalysis

Elucidation of Reaction Mechanisms in Methylation Processes

The primary role of tributylmethylammonium (B1194469) methyl carbonate in methylation processes is to act as a precursor to a highly active basic species. In reactions such as the N-methylation of indole (B1671886) using dimethyl carbonate, the ionic liquid is generated in situ from tributylamine (B1682462). appliedmineralogy.comescholarship.org The proposed mechanism suggests that the catalytically active species is the methyl carbonate anion ([OCO₂Me]⁻), which is a stronger base than the initial tributylamine. appliedmineralogy.com

The general mechanism for methylation involves the following key steps:

Deprotonation: The methyl carbonate anion deprotonates the substrate (e.g., an amine, phenol, or carboxylic acid), generating a potent nucleophile.

Nucleophilic Attack: The resulting anionic substrate attacks the methyl group of dimethyl carbonate.

Catalyst Regeneration: This step yields the methylated product and methoxide (B1231860). The methoxide can then react with another molecule of dimethyl carbonate to regenerate the methyl carbonate anion, or it can be protonated by the substrate, continuing the catalytic cycle.

This catalytic approach offers a green alternative to traditional methylation agents like methyl halides or dimethyl sulfate (B86663). The use of dimethyl carbonate as the methyl source is advantageous as it is non-toxic, and the catalytic nature of the process avoids the production of stoichiometric amounts of salt byproducts. In the case of substrates prone to multiple alkylations, such as primary amines, this method can exhibit high selectivity for mono-N-methylation.

Identification of Active Species and Catalytic Cycle Pathways

The central active species in these methylation reactions is the methyl carbonate anion ([CH₃OCO₂]⁻). Its basicity is sufficient to deprotonate a wide range of acidic protons on substrates like indoles, phenols, and carboxylic acids. appliedmineralogy.com For example, in the methylation of indole, the methyl carbonate anion abstracts the proton from the nitrogen atom, creating the highly nucleophilic indolide anion.

The catalytic cycle can be illustrated as follows:

Activation: The tributylmethylammonium methyl carbonate salt provides the methyl carbonate anion, [NBu₃Me]⁺[OCO₂Me]⁻.

Deprotonation: The methyl carbonate anion abstracts a proton (H⁺) from the substrate (R-XH), forming the activated nucleophile (R-X⁻) and methyl hydrogen carbonate. [OCO₂Me]⁻ + R-XH → R-X⁻ + CH₃OH + CO₂

Methylation: The activated nucleophile (R-X⁻) attacks the dimethyl carbonate (DMC) molecule to yield the methylated product (R-X-CH₃) and a methoxide anion (CH₃O⁻). R-X⁻ + (CH₃O)₂CO → R-X-CH₃ + [CH₃OCO₂]⁻

Regeneration: The methyl carbonate anion is regenerated, allowing the cycle to continue.

In related transesterification reactions catalyzed by similar quaternary ammonium (B1175870) methyl carbonates (e.g., tetramethylammonium (B1211777) methyl carbonate), the active species are believed to be in situ-generated alkoxides. researchgate.netrsc.org This occurs when the methyl carbonate anion reacts with an alcohol present in the system, forming a more potent alkoxide nucleophile. This highlights the versatility of the methyl carbonate anion in generating the requisite active species based on the specific reaction environment.

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic and computational methods are indispensable tools for probing the mechanism of catalysis by this compound. These techniques provide insights into the structure of the catalyst, the identity of intermediates, and the energetics of the reaction pathway.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the catalyst and monitoring the progress of reactions. In situ ¹H NMR can be used to track the consumption of reactants and the formation of products over time, providing kinetic data. researchgate.net Furthermore, ¹³C NMR is particularly useful for studying the stability of the methyl carbonate anion itself, which can hydrolyze to bicarbonate in the presence of water. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the catalyst, for instance by identifying the characteristic carbonyl (C=O) stretching frequencies of the methyl carbonate group. scientific.net It can also be applied in situ to observe the interaction of the catalyst with substrates, such as the adsorption of reactants onto catalyst active sites. mdpi.com

Mass Spectrometry (MS): Techniques like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for analyzing the thermal stability of quaternary ammonium methyl carbonates and identifying decomposition products, which helps in defining the operational limits of the catalyst. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful method for mapping out the potential energy surface of a reaction. While specific DFT studies on this compound are not widely published, research on related systems demonstrates the utility of this approach. DFT can be used to:

Calculate the geometries of reactants, transition states, and products.

Determine the activation energies for different steps in the proposed mechanism. researchgate.net

Identify the rate-determining step of the reaction. mdpi.com

Understand the role of the cation and anion in the catalytic process.

By modeling the interaction between the methyl carbonate anion, the substrate, and the methylating agent, DFT can validate proposed catalytic cycles and provide a deeper, molecular-level understanding of the catalyst's function.

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters on the catalytic process. The methylation of tributylamine with dimethyl carbonate to form this compound has been investigated to understand the catalyst formation itself.

Table 1: Conversion of Tributylamine to this compound over Time at Various Temperatures. rsc.org

Kinetic analysis of the reaction between various trialkylamines and dimethyl carbonate has been performed to determine key thermodynamic parameters. For tributylamine, the activation energy (Ea) for the methylation reaction was found to be approximately 79 kJ/mol.

Table 2: Activation Parameters for the Reaction of Tributylamine with Dimethyl Carbonate.

These values are consistent for other long-chain trialkylamines, suggesting that the activation energy is independent of the alkyl chain length for chains longer than three carbons. While the reaction rates are slower than with traditional alkylating agents, the advantages of using a green reagent and facilitating clean anion exchange are significant.

Identifying the rate-determining step (RDS) is a key goal of mechanistic studies. While direct experimental evidence for the RDS in this compound catalysis is limited, insights can be drawn from related systems. For catalysis involving cyclic carbonates, DFT studies have suggested that the ring-opening of the carbonate can be the rate-limiting step. In other amine methylation reactions, the hydride transfer step has been identified as rate-determining. mdpi.com For the methylation of substrates using this compound, it is plausible that either the initial deprotonation of the substrate by the methyl carbonate anion or the subsequent nucleophilic attack on dimethyl carbonate could be the rate-determining step, depending on the acidity of the substrate and the reaction conditions.

Advanced Reaction Engineering and Process Intensification in Tributylmethylammonium Methyl Carbonate Systems

Continuous Flow Methodologies for Catalytic Reactions

The use of Tributylmethylammonium (B1194469) methyl carbonate as a catalyst has been effectively demonstrated in continuous flow systems, particularly for methylation reactions using dimethyl carbonate (DMC) as a green reagent. rsc.orgrsc.org Continuous flow processes offer significant advantages over traditional batch reactions, including superior heat and mass transfer, improved safety for high-pressure and high-temperature reactions, and the potential for straightforward scalability. rsc.orgresearchgate.net

In a notable application, Tributylmethylammonium methyl carbonate was used to catalyze the N-methylation of indole (B1671886) with dimethyl carbonate. rsc.org This process was successfully transferred from an optimized microwave batch procedure to a high-temperature/high-pressure continuous flow system. rsc.orgresearchgate.net Operating at 285 °C and 150 bar, the continuous flow protocol achieved excellent results with a residence time of just three minutes. rsc.orgrsc.org The versatility of this method was demonstrated by its successful application to a variety of substrates, including different amines, phenols, thiophenols, and carboxylic acids. rsc.orgresearchgate.net

The efficiency of the continuous flow setup allows for high product throughputs, which has significant implications for the synthesis of pharmaceutical intermediates. rsc.org Furthermore, the ionic liquid catalyst can be generated in situ from tributylamine (B1682462), effectively transforming a stoichiometric base into a highly efficient catalyst suitable for this scalable protocol. rsc.orgrsc.org The extremely short residence times and high selectivity underscore the potential of continuous flow technology to intensify chemical processes involving this compound. researchgate.net

| Parameter | Optimized Microwave Batch Process | Continuous Flow Process |

|---|---|---|

| Substrate | Indole | Indole, various amines, phenols, etc. |

| Catalyst Loading | 10 mol% | 2 mol% |

| Temperature | 90 °C | 285 °C |

| Pressure | Not specified (sealed vessel) | 150 bar |

| Reaction/Residence Time | 10 minutes | 3 minutes |

| Conversion | 100% | High |

| Selectivity | 100% | High |

Microwave-Assisted Synthesis and Catalysis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, offering advantages like rapid and uniform heating, which can lead to shorter reaction times and improved product yields. mdpi.com In the context of this compound, microwave-assisted synthesis has been pivotal both for preparing the ionic liquid itself and for optimizing its catalytic applications before transferring them to continuous flow systems. rsc.orgrsc.orgrsc.org

The synthesis of various methylcarbonate (B8334205) salts, which are precursors to halide-free ionic liquids, has been optimized using microwave heating. rsc.org For instance, the reaction between 1-butylpyrrolidine (B1265533) and dimethyl carbonate to form 1-butyl-1-methylpyrrolidinium (B1250683) methylcarbonate achieved a 100% yield in under an hour with microwave assistance. rsc.org Similarly, the formation of this compound from tributylamine and dimethyl carbonate was studied at various temperatures, showing that microwave heating significantly increases the reaction rate compared to conventional methods. researchgate.net

In its catalytic application, reaction conditions for the N-methylation of indole using this compound and dimethyl carbonate were first optimized under microwave heating. rsc.orgrsc.org This preliminary optimization in a microwave batch reactor was crucial for identifying the most effective parameters, achieving 100% conversion and selectivity in just 10 minutes at 90°C before the process was adapted for continuous flow. rsc.orgresearchgate.net This two-step approach—optimization via microwave synthesis followed by implementation in a flow reactor—is an efficient strategy for modern process development. rsc.org

| Reaction | Reactants | Temperature | Time | Yield/Conversion |

|---|---|---|---|---|

| Synthesis of this compound | Tributylamine + Dimethyl Carbonate | 160 °C | 4-6 hours | ~90% Conversion |

| Catalytic N-methylation of Indole | Indole + Dimethyl Carbonate | 90 °C | 10 minutes | 100% Conversion |

Design and Optimization of Reactor Systems for Scalability

The successful transition from laboratory-scale discovery to industrial production hinges on the design and optimization of reactor systems that allow for safe and efficient scalability. For processes utilizing this compound, particularly in high-temperature and high-pressure continuous flow methylation, reactor design is critical. rsc.orgresearchgate.net The primary goal is to maintain the process intensification benefits—such as rapid reaction times and high selectivity—observed at the lab scale. researchgate.net

The scalability of the methylation protocol catalyzed by this compound was demonstrated by its successful transfer from a microwave batch setup to a high-temperature/high-pressure continuous flow reactor. rsc.orgrsc.org This type of reactor, often a stainless steel coil, is designed to handle extreme conditions while ensuring excellent heat exchange and precise control over residence time. researchgate.net The ability to operate continuously allows for high product throughput, a key requirement for industrial scalability. researchgate.net

Optimization of such reactor systems involves several factors. Minimizing the catalyst loading is crucial for economic viability; in the continuous flow methylation process, the catalyst requirement was successfully reduced to just 2 mol%. rsc.org Reactor materials must be chosen for chemical resistance and thermal stability, with stainless steel being a common choice for high-pressure systems. researchgate.netresearchgate.net Furthermore, integrating the reactor with downstream separation and purification units is essential for a complete, scalable process. The development of robust, continuous systems that can be easily scaled up represents a significant advancement over traditional, difficult-to-control batch syntheses of ionic liquids and their applications. uni-mainz.de

Tributylmethylammonium Methyl Carbonate in Electrochemical Processes

Application as a Nucleophile and Supporting Electrolyte in Electrochemical Synthesis

In the realm of electrochemical synthesis, the choice of electrolyte is critical as it must not only facilitate the flow of current but also be compatible with the reactive species. Tributylmethylammonium (B1194469) methyl carbonate uniquely fulfills a dual role in certain synthetic applications, acting as both the nucleophile and the supporting electrolyte. beilstein-journals.orgnih.govbeilstein-journals.org This unification simplifies the reaction system, but it can also introduce complexities in optimization. beilstein-journals.orgnih.gov

The solubility in common organic solvents like acetonitrile (B52724) is conferred by the quaternary ammonium (B1175870) cation, allowing for a homogeneous reaction medium. beilstein-journals.orgnih.gov The methyl carbonate anion serves as the active nucleophile, participating directly in the bond-forming steps of the synthesis. beilstein-journals.org Research has shown that the concentration of the salt is a critical parameter. beilstein-journals.orgbeilstein-journals.org Experimental variations have revealed that a very narrow concentration window, approximately 0.1 M, is effective for product generation. beilstein-journals.orgbeilstein-journals.org At higher concentrations, which might intuitively seem beneficial for increasing the availability of the nucleophile, a decrease or complete halt in product conversion has been observed. beilstein-journals.org This suggests a complex relationship between the salt's concentration and its effect on electrode processes or the stability of intermediates.

Direct Electrochemical Generation of Organic Carbonates

The synthesis of organic carbonates is of significant industrial interest, as they are key intermediates for producing polycarbonates, which are high-performance polymers. beilstein-journals.orgnih.govbeilstein-journals.org Traditional methods for carbonate synthesis often rely on hazardous reagents like phosgene. beilstein-journals.orgbeilstein-journals.orgnih.gov Electrochemistry offers a greener and potentially more direct alternative, and Tributylmethylammonium methyl carbonate has been employed in the direct electrochemical generation of organic carbonates via C-H activation. nih.govnih.govdoaj.org

This process involves the dehydrogenative coupling of aromatic compounds. beilstein-journals.org In a typical setup, an arene such as mesitylene (B46885) is electrolyzed in an undivided beaker-type cell using a boron-doped diamond (BDD) anode. beilstein-journals.orgbeilstein-journals.org The this compound present in the acetonitrile electrolyte provides the methyl carbonate group that functionalizes the aromatic ring. beilstein-journals.orgnih.gov The reaction proceeds through the anodic oxidation of the arene, followed by a nucleophilic attack by the methyl carbonate anion to form the desired product, such as mesityl methyl carbonate. beilstein-journals.orgbeilstein-journals.org

While this method presents a novel strategy for carbonate generation, it is still under development to improve efficiency and broaden its scope. beilstein-journals.orgnih.gov Challenges include competing side reactions such as oligomerization of the starting material. beilstein-journals.org

Below is a summary of typical experimental parameters for the electrochemical synthesis of mesityl methyl carbonate.

| Parameter | Value |

| Substrate | Mesitylene |

| Nucleophile/Electrolyte | This compound |

| Solvent | Acetonitrile |

| Anode/Cathode Material | Boron-doped diamond (BDD) |

| Cell Type | Undivided beaker-type cell |

| Current Density | 3 mA/cm² |

| Applied Charge | 4.5 F |

| Isolated Yield | 18% (for mesityl methyl carbonate) |

This interactive table summarizes the key findings and experimental conditions from the research. beilstein-journals.org

Electro-Spectrochemical Investigations of Intermediates and Electrode-Interface Phenomena

Understanding the reaction mechanism and the behavior of species at the electrode-electrolyte interface is crucial for optimizing electrochemical processes. Cyclic voltammetry has been used to investigate the direct electrochemical synthesis of organic carbonates involving this compound. beilstein-journals.org These studies provide insight into the oxidation potentials of the reactants and help to elucidate the sequence of events at the anode. beilstein-journals.orgnih.govbeilstein-journals.org

Cyclic voltammograms recorded in an acetonitrile solution containing a standard supporting electrolyte (such as NBu₄BF₄) show that mesitylene has an oxidation potential of 1.75 V (vs. Fc/Fc⁺). beilstein-journals.org When the electrolyte system contains this compound, decomposition of the electrolyte is observed to begin at a lower potential, around 1.4 V. beilstein-journals.org

The key electrochemical data from these investigations are summarized below.

| Species | Condition | Observed Potential (vs. Fc/Fc⁺) |

| Mesitylene | In NBu₄BF₄/acetonitrile | 1.75 V (Oxidation) |

| This compound | In acetonitrile | ~1.4 V (Decomposition onset) |

| Mesitylene + this compound | In acetonitrile | Overlapping oxidation signals |

This interactive table presents the key electrochemical data obtained from cyclic voltammetry studies. beilstein-journals.org

Carbon Dioxide Utilization and Valorization Via Methyl Carbonate Chemistry

Pathways for Incorporation of Carbon Dioxide into Organic Carbonates (Indirect relevance through methyl carbonate anion chemistry)

Organic carbonates, such as dimethyl carbonate (DMC), are recognized as environmentally benign reagents due to their low toxicity and high biodegradability. researchgate.netscribd.com The synthesis of these carbonates can be achieved from CO₂, making their subsequent chemical transformations an indirect route for CO₂ utilization. researchgate.netscribd.com Tributylmethylammonium (B1194469) methyl carbonate ([TBMA][CH₃CO₃]) has demonstrated its utility as a catalyst in reactions that transform these CO₂-derived building blocks into other valuable chemicals. researchgate.netscribd.comresearchgate.net

A notable application is in the synthesis of glycidol, a valuable industrial compound, from the reaction of glycerol and dimethyl carbonate. google.com In this process, Tributylmethylammonium methyl carbonate acts as a catalyst, facilitating both the transesterification of glycerol with DMC to form glycerol carbonate and the subsequent decarboxylation to yield glycidol. google.com This one-pot synthesis highlights a pathway where a CO₂-derived reagent (DMC) is converted into a useful chemical, with [TBMA][CH₃CO₃] playing a crucial catalytic role. google.com

Another significant application is the N-methylation of indole (B1671886) using dimethyl carbonate, catalyzed by this compound. scribd.comresearchgate.net This reaction achieves 100% conversion and 100% selectivity to N-methylindole under specific microwave heating conditions, showcasing the efficiency of this ionic liquid in promoting methylation reactions with green reagents. scribd.comresearchgate.net

Table 1: Catalytic Applications of this compound in Organic Carbonate Transformations

| Reactants | Catalyst | Product | Conditions | Conversion/Selectivity |

|---|---|---|---|---|

| Glycerol, Dimethyl Carbonate | This compound | Glycidol | 115°C to 125°C | Not specified |

Role of Methyl Carbonate Anions in CO₂ Fixation Reactions

The catalytic activity of this compound is closely linked to its methyl carbonate anion ([CH₃CO₃]⁻). Density Functional Theory (DFT) calculations have indicated that in certain reactions, the active sites are located predominantly within the methyl carbonate anions. acs.org While direct CO₂ fixation by the [CH₃CO₃]⁻ anion of this specific ionic liquid is an area of ongoing research, its role is pivotal in the broader context of CO₂ valorization through organic carbonate chemistry.

Green Chemistry Contributions to CO₂ Valorization Strategies

The use of this compound aligns with several key principles of green chemistry, particularly in the context of CO₂ valorization. Organic carbonates are considered environmentally friendly alternatives to toxic compounds traditionally used in chemical synthesis. researchgate.netscribd.com

The application of dimethyl carbonate as a methylating agent, facilitated by catalysts like this compound, provides a safer and more sustainable alternative to hazardous reagents such as methyl halides and dimethyl sulfate (B86663). researchgate.netresearchgate.net This shift towards greener reagents is a significant contribution to sustainable chemical manufacturing.

Furthermore, ionic liquids like this compound are themselves considered part of a neoteric class of solvents and catalysts with favorable environmental profiles, including low volatility. acs.org Their role in enhancing the efficiency of reactions involving CO₂-derived feedstocks contributes to the development of more sustainable chemical processes. researchgate.netscribd.com By enabling the conversion of a waste product (CO₂) into valuable chemicals using greener reaction pathways, this compound is a noteworthy contributor to CO₂ valorization strategies. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Dimethyl carbonate |

| Glycidol |

| Glycerol |

| Glycerol carbonate |

| Indole |

| N-methylindole |

| Methyl halides |

Applications in Advanced Materials and Polymer Science

Synthesis of Ionic Monomers for Polymerization

Tributylmethylammonium (B1194469) methyl carbonate is utilized as a reagent in the preparation of ionic monomers, which are foundational building blocks for a class of polymers known as polyelectrolytes or ionomers. These polymers, containing charged functional groups, are critical in applications ranging from water treatment to biomedical devices and advanced membranes.

The primary function of tributylmethylammonium methyl carbonate in this context is to act as a quaternization agent and a source of a basic methyl carbonate anion in a straightforward acid-base reaction. It can be reacted with acidic monomers to produce a new monomer where the tributylmethylammonium cation serves as the counter-ion to the deprotonated acidic group. sigmaaldrich.com This method provides a clean route to novel ionic monomers, as the byproduct of the reaction is methanol (B129727) and carbon dioxide, which are easily removed.

A key example is its reaction with monomers containing sulfonic acid or carboxylic acid groups. sigmaaldrich.com For instance, when reacted with 2-acrylamido-2-methylpropanesulfonic acid or acrylic acid, the methyl carbonate anion deprotonates the acid group, yielding a monomer with a sulfonate or carboxylate anion and the tributylmethylammonium cation. sigmaaldrich.com The resulting ionic monomers can then be polymerized to create polymers with covalently bonded anionic groups and mobile cationic counter-ions. The direct polymerization of such ionic monomers is a significant area of research for creating materials like anion exchange membranes (AEMs) for fuel cells and electrolyzers. osti.govnih.gov The incorporation of the tributylmethylammonium group can influence the resulting polymer's properties, including its solubility, thermal stability, and ionic conductivity.

Table 1: Synthesis of Anionic Monomers using this compound

| Reactant Monomer | Chemical Formula of Reactant | Resulting Ionic Monomer Structure | Byproducts |

|---|---|---|---|

| Acrylic Acid | C₃H₄O₂ | Acrylate anion with Tributylmethylammonium cation | CH₃OH + CO₂ |

Precursor Chemistry for Polycarbonate Production (indirect, via related organic carbonates)

While not a direct monomer in polycarbonate synthesis, this compound is relevant to the precursor chemistry for modern, environmentally friendlier polycarbonate production routes. Traditional polycarbonate synthesis often involved the use of highly toxic phosgene. uwb.edu.pl Contemporary methods increasingly rely on melt transesterification processes using organic carbonates like dimethyl carbonate (DPC) and diphenyl carbonate (DPC) as precursors. uwb.edu.plresearchgate.netresearchgate.net

The relevance of this compound lies in its connection to the synthesis and application of ionic liquids used as catalysts in these transesterification reactions. beilstein-journals.org The production of key precursors like dimethyl carbonate can be achieved through the transesterification of a cyclic carbonate (itself formed from an epoxide and CO₂) with methanol. beilstein-journals.orgresearchgate.net Basic ionic liquids have been shown to be effective catalysts for this step. beilstein-journals.org

Table 2: Role of Organic Carbonates in Polycarbonate Production

| Carbonate Precursor | Typical Synthesis Reaction | Role in Polycarbonate Production | Catalysis Aspect |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | Transesterification of cyclic carbonates with methanol. researchgate.net | A "green reagent" used to produce diphenyl carbonate (DPC) via transesterification with phenol. uwb.edu.pl | Ionic liquids can catalyze the synthesis of DMC. beilstein-journals.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Interactions and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure, geometry, and reactivity of tributylmethylammonium (B1194469) methyl carbonate. researchgate.net These studies are fundamental to understanding the nature of the cation-anion interactions and the compound's role in chemical reactions.

Key areas of investigation include:

Interaction Energies: The strength of the interaction between the cation and anion is quantified. This helps in understanding the stability of the ionic liquid.

Electron Distribution: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the regions of the molecule most likely to act as electron donors and acceptors, respectively. This is crucial for predicting reactivity. For related ionic liquids used as corrosion inhibitors, a lower LUMO energy has been associated with higher inhibition efficiency. researchgate.net

Reaction Mechanisms: DFT can be used to map out the potential energy surface for reactions where tributylmethylammonium methyl carbonate acts as a catalyst, such as in methylation reactions. researchgate.netresearchgate.net This involves identifying transition states and calculating activation energies, which explains the reaction pathways and selectivity observed experimentally. researchgate.net For instance, in the N-methylation of indole (B1671886) with dimethyl carbonate, this compound has been shown to be a highly effective catalyst. researchgate.net

The table below summarizes typical parameters derived from quantum chemical calculations for ionic liquids, illustrating the type of data generated in such studies.

| Parameter | Description | Typical Focus of Study |

| Interaction Energy (ΔE) | The binding energy between the cation and anion. | Stability of the ion pair. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE_gap) | The difference between LUMO and HOMO energies. | Relates to chemical reactivity and stability. |

| Mulliken Charges | Distribution of partial charges on each atom. | Identifies electrophilic and nucleophilic sites. |

Molecular Dynamics Simulations of Solvation and Catalytic Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide a window into its behavior in the liquid state, its interaction with solvents, and its role in catalytic environments. These simulations rely on force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which are specifically parameterized for ionic liquids to accurately model the intermolecular forces.

MD simulations can reveal:

Liquid Structure: The arrangement of ions in the bulk liquid is characterized by calculating radial distribution functions (RDFs), which show the probability of finding one ion at a certain distance from another. This helps to understand the local ordering and structuring within the ionic liquid.

Solvation Shells: When dissolved in a solvent or when a substrate is introduced, MD simulations can map the structure of the solvation shells around the ions or the substrate. This is critical for understanding solubility and how the ionic liquid environment influences a reactant's behavior.

Transport Properties: Properties such as diffusion coefficients, viscosity, and ionic conductivity can be calculated from the trajectories of the ions during the simulation. These properties are essential for applications in electrochemistry.

Adsorption on Surfaces: In applications like corrosion inhibition, MD simulations can model the adsorption of the ionic liquid onto a metal surface. acs.org Studies on its use to control hydrogen generation on carbon steel suggest that it adsorbs spontaneously, a process that can be modeled to understand the protective layer formation at an atomic scale. researchgate.netnih.gov

The following table outlines key outputs from MD simulations of ionic liquids.

| Property | Description | Relevance |

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Reveals the local liquid structure and ion pairing. |

| Coordination Number | The average number of nearest neighbors around a central ion. | Quantifies the immediate solvation environment. |

| Diffusion Coefficient (D) | A measure of the translational mobility of ions. | Relates to viscosity and ionic conductivity. |

| Binding Free Energy | The free energy change associated with the adsorption of an ion onto a surface. | Characterizes the strength of surface interactions. |

Predictive Modeling of Catalytic Performance and Selectivity

Predictive modeling combines data from quantum chemical calculations, MD simulations, and experimental results to forecast the catalytic activity and selectivity of compounds like this compound. This approach is invaluable for designing more efficient catalytic processes and screening potential new catalysts.

Modeling approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or quantum chemical properties of a catalyst and its observed activity. For a series of related ionic liquid catalysts, descriptors like HOMO/LUMO energies or atomic charges could be correlated with reaction yields or turnover frequencies.

Kinetic Modeling: Based on activation energies calculated from quantum chemistry, kinetic models can be developed to predict reaction rates under different conditions (temperature, concentration). This is particularly relevant for its use in methylation reactions, where it has demonstrated 100% conversion and selectivity under optimized conditions. researchgate.netresearchgate.net

Machine Learning: By integrating DFT simulations and experimental data into machine learning algorithms, it is possible to develop models that predict the performance of new, untested ionic liquids as catalysts or corrosion inhibitors. researchgate.net

The table below shows examples of parameters used in predictive modeling and their significance.

| Model Type | Input Parameters | Predicted Output | Application |

| QSAR | Quantum chemical descriptors (e.g., E_LUMO, charge) | Catalytic activity, Inhibition efficiency | Screening new catalyst or inhibitor candidates. |

| Kinetic Model | Calculated activation energies (Ea), Temperature, Concentration | Reaction rate, Product selectivity | Process optimization and reactor design. |

| Machine Learning | Molecular structure, DFT data, Experimental results | Corrosion inhibition efficiency | Discovery of novel, high-performance inhibitors. researchgate.net |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems Based on Quaternary Ammonium (B1175870) Methyl Carbonates

The development of novel catalytic systems is a cornerstone of green chemistry, and quaternary ammonium methyl carbonates, including tributylmethylammonium (B1194469) methyl carbonate, present significant opportunities. Future research is anticipated to focus on enhancing their catalytic efficacy, stability, and recyclability.

One promising area is the optimization of the catalyst structure. The properties of quaternary ammonium salts—such as their solubility, basicity, and thermal stability—can be fine-tuned by modifying the alkyl groups attached to the nitrogen atom. researchgate.net Research into synthesizing a library of these salts with varying chain lengths and functionalities could lead to catalysts tailored for specific reactions. For instance, studies on tributylmethylammonium methyl carbonate have explored its synthesis under different temperature conditions to maximize yield, indicating that reaction parameters are crucial for its formation and potential catalytic activity. researchgate.net

Furthermore, the stability of these catalysts is a key research focus. It has been observed that in the presence of water, methyl carbonate anions can be converted to bicarbonate, which alters the basicity and thermal stability of the salt. researchgate.net Future work will likely involve developing catalytic systems that are more resistant to hydrolysis or that can operate efficiently under anhydrous conditions. Investigating their thermal decomposition pathways, which include decarboxylation and dealkylation, will also be critical for defining their operational limits in high-temperature applications. researchgate.net The ionic liquid this compound has been successfully used as a catalytic base for the N-methylation of indole (B1671886) with dimethylcarbonate, achieving high conversion and selectivity under continuous flow conditions at high temperature and pressure. researchgate.net

The exploration of supported catalytic systems, where the quaternary ammonium salt is immobilized on a solid support, could enhance catalyst recovery and reusability, a key principle of green chemistry. This approach could lead to the development of robust, heterogeneous catalysts for continuous flow reactors, improving process efficiency and reducing waste.

Expansion of Applications in Organic Synthesis and Materials Science

The utility of this compound and its analogs is poised for significant expansion in both organic synthesis and materials science, driven by the demand for sustainable chemical processes and advanced materials.

In organic synthesis, these compounds are primarily recognized for their role in methylation reactions, where dimethyl carbonate serves as a green alternative to toxic reagents like methyl halides and dimethyl sulfate (B86663). nih.govunive.it Future research will likely broaden their application to a wider range of transformations. As effective, metal-free catalysts for transesterification, they hold promise for the synthesis of various esters and polycarbonates. researchgate.netrsc.org For example, tetramethylammonium (B1211777) methyl carbonate has been shown to be a chemoselective and reusable catalyst for the transesterification of various esters and alcohols. researchgate.netrsc.org The development of these catalysts for the synthesis of fine chemicals and pharmaceuticals is a particularly attractive avenue. mdpi.com

In materials science, quaternary ammonium salts are known for their diverse applications, and methyl carbonate derivatives offer a greener synthetic route to these materials. Research could focus on the use of this compound as a precursor or additive in the development of novel polymers and composites. For instance, quaternary ammonium salts are used to functionalize materials like chitosan (B1678972) to create composites with enhanced properties for applications such as packaging. nih.gov There is also potential in creating functional polymers where the methyl carbonate salt acts as a monomer or a catalyst in polymerization reactions, such as the ring-opening polymerization of cyclic carbonates. mdpi.com

Table 1: Potential Applications of this compound

| Field | Potential Application | Research Focus |

|---|---|---|

| Organic Synthesis | Green Methylation | Expanding substrate scope beyond simple nucleophiles. |

| Transesterification Catalyst | Synthesis of biodiesel, plasticizers, and specialty esters. | |

| Fine Chemical Synthesis | Development of catalytic routes to pharmaceutical intermediates. | |

| Materials Science | Polymer Additive | Improving thermal or mechanical properties of composites. |

| Functional Monomers | Synthesis of novel poly(ionic liquid)s with unique properties. |

Integration into Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade sequences are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. The integration of this compound as a catalyst in these sophisticated reaction pathways is a compelling future research direction.

Ammonium salts have already demonstrated their utility as catalysts in various MCRs for the synthesis of biologically important heterocyclic compounds like spirochromenes and spirooxindoles. researchgate.netmdpi.com Future studies could explore the catalytic activity of this compound in similar one-pot transformations. Its basic nature could be harnessed to promote key steps in a cascade sequence, such as deprotonation or addition reactions.

The development of novel cascade reactions designed around the unique reactivity of this compound could lead to streamlined syntheses of valuable molecules. This includes tandem reactions where the salt first catalyzes one transformation, and an in-situ generated species then participates in a subsequent reaction.

Lifecycle Assessment and Sustainability Metrics for Industrial Implementation

As chemical compounds move from laboratory-scale research to industrial application, a thorough evaluation of their environmental impact is essential. For this compound, a comprehensive Lifecycle Assessment (LCA) will be a critical step toward its adoption as a truly "green" chemical.

The use phase of this compound as a catalyst or reagent must also be assessed. This includes its efficiency, recyclability, and the environmental profile of any byproducts. Since DMC is often touted as a green reagent because its methylation reactions produce only methanol (B129727) as a byproduct—which can be recycled—this presents a significant advantage. unive.it An LCA of processes using this compound would quantify these benefits compared to traditional reagents that produce salt waste. nih.gov

Furthermore, the end-of-life stage, including the degradation and potential toxicity of the quaternary ammonium salt, needs to be understood. rsc.orgnih.gov Research into designing environmentally degradable quaternary ammonium compounds is already underway and provides a model for future modifications of this compound to ensure its environmental benignity. rsc.org

Alongside LCA, the application of Green Chemistry Metrics will be crucial for quantifying the sustainability of processes using this compound. researchgate.netnih.gov Metrics such as Atom Economy, Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative measure of how efficiently raw materials are converted into the desired product, helping to identify areas for process optimization. nih.govresearchgate.net

By systematically addressing these future research directions, the scientific community can fully unlock the potential of this compound as a valuable component in the toolkit of sustainable chemistry.

Q & A

Q. [Advanced] What are the implications of this compound’s tribological properties for material science applications?

- Methodological Answer : Tribological studies (e.g., pin-on-disk tests) show that bis(trifluoromethylsulfonyl)amide derivatives reduce friction coefficients in polar oils. For methyl carbonate salts, evaluate wear resistance via SEM/EDS of post-test surfaces. Compare with conventional lubricants to establish structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.